(E)-N,N-dimethyloctadec-1-en-1-amine
Description
(E)-N,N-dimethyloctadec-1-en-1-amine is a tertiary amine featuring an 18-carbon alkyl chain with a terminal (E)-configured double bond at the 1-position. Structurally, it combines a long hydrophobic chain with a polar dimethylamino group, making it amphiphilic. Such compounds are typically synthesized via alkylation of dimethylamine with an appropriate alkyl halide or through condensation reactions involving amines and unsaturated precursors . Applications include use as surfactants, phase-transfer catalysts, or intermediates in organic synthesis. The (E)-configuration at the double bond may influence molecular packing and reactivity compared to saturated or (Z)-isomers .
Properties
Molecular Formula |
C20H41N |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(E)-N,N-dimethyloctadec-1-en-1-amine |
InChI |
InChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h19-20H,4-18H2,1-3H3/b20-19+ |
InChI Key |
HPKDERDMYRXMGT-FMQUCBEESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/N(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyloctadecenylamine can be synthesized through the reaction of octadecenylamine with dimethyl sulfate or methyl iodide under controlled conditions. The reaction typically involves heating the reactants in a solvent such as toluene or xylene at elevated temperatures (around 100-150°C) for several hours .
Industrial Production Methods: In industrial settings, N,N-Dimethyloctadecenylamine is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyloctadecenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding oxides.
Reduction: It can be reduced using reducing agents like to form primary amines.
Substitution: N,N-Dimethyloctadecenylamine can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Primary amines.
Substitution: Substituted amines.
Scientific Research Applications
N,N-Dimethyloctadecenylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Dimethyloctadecenylamine involves its interaction with cell membranes and proteins. It can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. Additionally, it can interact with proteins, altering their structure and function .
Comparison with Similar Compounds
Structural and Physical Properties
Key analogs include saturated dimethylalkylamines, unsaturated isomers, and oxidized derivatives. Below is a comparative analysis:
Functional Differences
- Chain Length Effects: Shorter-chain analogs (e.g., C12, C16) exhibit lower hydrophobicity, reducing their efficacy as surfactants in nonpolar media. The C18 chain in (E)-N,N-dimethyloctadec-1-en-1-amine enhances lipid solubility, making it suitable for applications requiring deep penetration into hydrophobic matrices .
- In contrast, the internal (Z)-configured double bond in the oxide derivative (CAS 14351-50-9) may allow tighter intermolecular interactions, affecting aggregation behavior .
- Oxidation State: The oxide derivative (CAS 14351-50-9) exhibits higher polarity due to the N-oxide group, increasing water solubility and altering interfacial activity compared to non-oxidized amines .
Research Findings and Industrial Relevance
- Synthetic Routes : Analogous to methods in , (E)-N,N-dimethyloctadec-1-en-1-amine can be synthesized via amine alkylation or condensation, with the double bond introduced using unsaturated precursors .
- Biological Activity : Long-chain dimethylamines exhibit antimicrobial properties, with efficacy increasing with chain length due to enhanced membrane disruption .
- Thermal Stability : Saturated analogs (e.g., 124-28-7) have higher thermal stability, while unsaturated variants may degrade at elevated temperatures due to double bond reactivity.
Biological Activity
(E)-N,N-dimethyloctadec-1-en-1-amine, a long-chain aliphatic amine, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biological properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H37N
- Molecular Weight : 271.49 g/mol
- IUPAC Name : (E)-N,N-dimethyloctadec-1-en-1-amine
- Structure : The compound features a long hydrocarbon chain with a double bond at the first position and two methyl groups attached to the nitrogen atom.
Antimicrobial Properties
Research indicates that (E)-N,N-dimethyloctadec-1-en-1-amine exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a notable reduction in bacterial viability, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings highlight the compound's potential application in developing new antimicrobial therapies.
Cytotoxicity and Cancer Research
The cytotoxic effects of (E)-N,N-dimethyloctadec-1-en-1-amine have been investigated in various cancer cell lines. A study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at concentrations above 50 µg/mL. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
The proposed mechanism by which (E)-N,N-dimethyloctadec-1-en-1-amine exerts its biological effects includes:
- Interaction with Cell Membranes : The long hydrophobic tail allows the compound to integrate into lipid membranes, altering fluidity and permeability.
- Modulation of Signal Transduction Pathways : It may influence pathways related to cell survival and proliferation by interacting with specific receptors or enzymes involved in these processes.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of (E)-N,N-dimethyloctadec-1-en-1-amine in various formulations. The study revealed that formulations containing this compound showed enhanced antimicrobial activity compared to standard treatments, suggesting its utility in clinical applications for infection control.
Case Study 2: Cancer Cell Line Studies
Another significant study involved treating several cancer cell lines with varying concentrations of (E)-N,N-dimethyloctadec-1-en-1-amine. The results indicated a dose-dependent response with increased apoptosis rates at higher concentrations. This study supports further exploration into its use as an adjunct therapy in cancer treatment regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
